4-(4-Azidophenyl)butyric acid 4-(4-Azidophenyl)butyric acid
Brand Name: Vulcanchem
CAS No.: 103489-33-4
VCID: VC21542240
InChI: InChI=1S/C10H11N3O2/c11-13-12-9-6-4-8(5-7-9)2-1-3-10(14)15/h4-7H,1-3H2,(H,14,15)
SMILES: C1=CC(=CC=C1CCCC(=O)O)N=[N+]=[N-]
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol

4-(4-Azidophenyl)butyric acid

CAS No.: 103489-33-4

Cat. No.: VC21542240

Molecular Formula: C10H11N3O2

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Azidophenyl)butyric acid - 103489-33-4

CAS No. 103489-33-4
Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
IUPAC Name 4-(4-azidophenyl)butanoic acid
Standard InChI InChI=1S/C10H11N3O2/c11-13-12-9-6-4-8(5-7-9)2-1-3-10(14)15/h4-7H,1-3H2,(H,14,15)
Standard InChI Key IXJMMVGNIFCPFH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCCC(=O)O)N=[N+]=[N-]
Canonical SMILES C1=CC(=CC=C1CCCC(=O)O)N=[N+]=[N-]

Chemical Properties and Structure

4-(4-Azidophenyl)butyric acid is defined by its specific molecular characteristics that contribute to its versatility in chemical applications.

Basic Physical and Chemical Properties

The compound possesses several key properties that determine its behavior in various chemical environments.

PropertyValue
Chemical FormulaC₁₀H₁₁N₃O₂
Molecular Weight205.21 g/mol
CAS Number103489-33-4
AppearanceSolid
SolubilitySoluble in DMSO
Storage RecommendationStore at -20°C

The molecular structure of 4-(4-Azidophenyl)butyric acid features a phenyl ring with an azide group (-N₃) at the para position, connected to a butyric acid chain. This arrangement confers both hydrophobic and hydrophilic characteristics to the molecule, enhancing its utility in diverse chemical environments .

Reactivity Profile

The azide functional group is central to the compound's chemical reactivity. This highly energetic group can undergo several key reaction types:

  • Click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC), which proceed with high selectivity and efficiency

  • Photolysis reactions that generate reactive nitrene intermediates

  • Reduction reactions that convert the azide to an amine group

  • Conjugation reactions via the carboxylic acid moiety

These reaction pathways make 4-(4-Azidophenyl)butyric acid particularly valuable in synthetic chemistry applications where selective, efficient transformations are required .

Synthesis and Preparation Methods

The synthesis of 4-(4-Azidophenyl)butyric acid typically involves modification of the corresponding amino precursor. One documented preparation pathway utilizes 4-(4-Aminophenyl)butyric acid as the starting material.

Laboratory Synthesis Approach

One method for preparing supported derivatives involves:

  • Combining 4-(4-azidophenyl)butyric acid with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) in PBS (Phosphate-buffered saline) with a small amount of DMF (Dimethylformamide)

  • Reacting this mixture with a suitable amine-functionalized substrate

  • Purification through sequential washing with PBS, water, and methanol

  • Drying at approximately 50°C to yield the supported product

This approach is particularly useful for creating surface-bound derivatives for applications in solid-phase chemistry, bioconjugation, and materials science.

Stock Solution Preparation

For experimental use, proper stock solution preparation is essential. The following table provides guidance for preparing solutions of various concentrations:

Desired ConcentrationAmount of Compound
1 mM solution4.87 mL solvent per 1 mg
5 mM solution0.97 mL solvent per 1 mg
10 mM solution0.49 mL solvent per 1 mg

When preparing stock solutions, it is recommended to:

  • Select an appropriate solvent (DMSO is commonly used)

  • Store solutions in separate packages to prevent degradation from repeated freezing and thawing

  • Use within 1 month when stored at -20°C or within 6 months when stored at -80°C

Applications in Research and Development

4-(4-Azidophenyl)butyric acid offers extensive applications across multiple scientific disciplines due to its functional versatility.

Bioconjugation Applications

The compound serves as an excellent linker molecule in bioconjugation chemistry, facilitating the connection of various biomolecules to surfaces or other molecules. Its azide group enables specific click chemistry reactions, which are valued for their:

  • High selectivity

  • Mild reaction conditions

  • Compatibility with biological systems

  • Minimal side reactions

These qualities make 4-(4-Azidophenyl)butyric acid particularly valuable for attaching proteins, antibodies, and other biomolecules to various substrates for targeted drug delivery systems and biosensing applications .

Photochemistry Applications

The photoreactive properties of the azide functional group make this compound useful in numerous photochemical applications:

  • Upon exposure to UV light, the azide group undergoes photolysis to generate a highly reactive nitrene intermediate

  • This nitrene can insert into C-H bonds, enabling covalent attachment to various substrates

  • The photoreactivity can be used in photoaffinity labeling experiments

  • It facilitates photoimmobilization strategies for small molecule affinity selection

These photochemical properties have made 4-(4-Azidophenyl)butyric acid valuable in creating photoactivatable probes and surface-modified materials with precise spatial control .

Polymer Chemistry Applications

In polymer science, 4-(4-Azidophenyl)butyric acid serves multiple functions:

  • As a reactive crosslinking agent that can strengthen polymer networks upon activation

  • For surface modification of polymeric materials

  • As a building block for specialized polymers with functional handles

  • To enhance material properties including thermal stability and mechanical strength

These applications are beneficial for industries requiring high-performance materials, including aerospace, automotive, and biomedical engineering .

Medicinal Chemistry Applications

Researchers actively explore the potential of 4-(4-Azidophenyl)butyric acid in drug development:

  • As a building block for creating prodrugs that can be activated under specific conditions

  • In the design of photoactivatable therapeutics

  • For developing targeted drug delivery systems

  • In creating probes for drug-target interaction studies

This approach aims to improve therapeutic efficacy while reducing off-target effects by ensuring drugs activate primarily at their intended site of action .

Diagnostic Applications

The compound has proven utility in developing various diagnostic tools:

  • Creation of photoaffinity probes for protein target identification

  • Development of surface-modified diagnostic platforms

  • Integration into assays that require selective bioconjugation

  • Enhancement of detection sensitivity through controlled immobilization of recognition elements

These applications leverage the compound's selective binding capabilities to aid in the detection of specific disease markers or pathogens .

Related Compounds and Comparative Analysis

Several structural analogs of 4-(4-Azidophenyl)butyric acid offer complementary or alternative properties for specific applications.

4-(4-Aminophenyl)butyric acid

4-(4-Aminophenyl)butyric acid (CAS: 15118-60-2) is a key precursor and structural analog with distinct properties:

Property4-(4-Aminophenyl)butyric acid4-(4-Azidophenyl)butyric acid
Chemical FormulaC₁₀H₁₃NO₂C₁₀H₁₁N₃O₂
Molecular Weight179.22 g/mol205.21 g/mol
Melting Point121-124 °CNot specified in sources
Density1.2±0.1 g/cm³Not specified in sources
Boiling Point363.7±17.0 °C at 760 mmHgNot specified in sources
Functional GroupAmine (-NH₂)Azide (-N₃)
ReactivityNucleophilicPhotoactive, click chemistry capable

This amino derivative lacks the photoreactivity and click chemistry compatibility of the azide version but offers simpler nucleophilic chemistry for certain applications .

4-(4-Nitrophenyl)butyric acid

Another related compound is 4-(4-Nitrophenyl)butyric acid (CAS: 5600-62-4), which features a nitro group in place of the azide:

Property4-(4-Nitrophenyl)butyric acid4-(4-Azidophenyl)butyric acid
Chemical FormulaC₁₀H₁₁NO₄C₁₀H₁₁N₃O₂
Molecular Weight209.20 g/mol205.21 g/mol
Melting Point90-93 °CNot specified in sources
Density1.3±0.1 g/cm³Not specified in sources
Boiling Point393.8±17.0 °C at 760 mmHgNot specified in sources
Functional GroupNitro (-NO₂)Azide (-N₃)
ReactivityElectron-withdrawing, reduciblePhotoactive, click chemistry capable

The nitro derivative can serve as a precursor to the amino compound and offers distinct electronic effects when incorporated into materials or bioactive compounds .

Current Research Trends and Future Perspectives

Research involving 4-(4-Azidophenyl)butyric acid continues to expand across multiple domains, with several emerging trends apparent in the scientific literature.

Advanced Bioconjugation Strategies

Recent developments in bioconjugation chemistry have highlighted the utility of 4-(4-Azidophenyl)butyric acid in creating sophisticated biohybrid materials and targeted delivery systems. Researchers are increasingly utilizing its ability to form stable covalent linkages under mild, biocompatible conditions, particularly through strain-promoted azide-alkyne cycloaddition reactions that eliminate the need for potentially toxic copper catalysts .

Multi-functional Materials Development

The compound's dual functionality—featuring both an azide group and a carboxylic acid moiety—makes it valuable for developing multi-functional materials. Current research focuses on creating responsive materials that can undergo programmed chemical transformations in response to specific stimuli such as light, pH changes, or chemical triggers .

Next-Generation Therapeutic Approaches

In medicinal chemistry, 4-(4-Azidophenyl)butyric acid is finding applications in developing spatiotemporally controlled drug release systems. This approach allows for activation of therapeutic agents specifically at disease sites, potentially revolutionizing treatment approaches for conditions including cancer, inflammatory diseases, and infectious disorders .

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